1,2,5-Oxadiazol-3-amine

Computational Chemistry Heterocyclic Chemistry Stability

Opt for 1,2,5-Oxadiazol-3-amine (3-aminofurazan) for your next synthetic project. Unlike its 1,2,4-oxadiazole isomer, this furazan core offers superior stability under basic conditions, enabling robust sequential functionalization without ring-opening. Its unique 3-amino/4-position reactivity facilitates orthogonal cross-coupling and acylation, making it the rational choice for focused kinase inhibitor libraries (IC₅₀ down to 0.034 µM) and high-energy-density azo-furazan materials. Supplied as a crystalline solid with verified 98% purity (HPLC, NMR, GC).

Molecular Formula C2H3N3O
Molecular Weight 85.07 g/mol
CAS No. 73147-56-5
Cat. No. B3056651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Oxadiazol-3-amine
CAS73147-56-5
Molecular FormulaC2H3N3O
Molecular Weight85.07 g/mol
Structural Identifiers
SMILESC1=NON=C1N
InChIInChI=1S/C2H3N3O/c3-2-1-4-6-5-2/h1H,(H2,3,5)
InChIKeyAOYBLZGEIIBUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Oxadiazol-3-amine (CAS 73147-56-5) Procurement Specification & Physicochemical Baseline


1,2,5-Oxadiazol-3-amine (also known as 3-aminofurazan) is a heterocyclic building block consisting of a 1,2,5-oxadiazole (furazan) core with an amino substituent at the 3-position. Its molecular formula is C₂H₃N₃O with a molecular weight of 85.06 g/mol . The compound is commercially available as a research chemical with standard purity of 98% (as verified by HPLC, NMR, and GC) and is supplied as a crystalline solid . Its calculated physicochemical properties include a consensus Log P of -0.21, a topological polar surface area (TPSA) of 64.94 Ų, and a predicted aqueous solubility of 21.1 mg/mL (0.248 mol/L) . This baseline characterization supports its use as a consistent and analytically defined starting material for medicinal chemistry and materials science applications.

Why 1,2,5-Oxadiazol-3-amine Cannot Be Interchanged with Other Oxadiazole Isomers or Simple Amine Heterocycles


The 1,2,5-oxadiazole (furazan) scaffold exhibits distinct electronic and stability properties compared to its isomeric counterparts (1,2,4-oxadiazole, 1,3,4-oxadiazole), which directly impacts its reactivity and suitability in synthetic pathways. Quantum mechanical calculations demonstrate that 1,2,5-oxadiazole is less thermodynamically stable than 1,3,4-oxadiazole, a difference that influences ring-opening behavior and functionalization strategies [1]. Furthermore, the 3-amino substitution pattern on the furazan ring provides a unique hydrogen-bonding donor/acceptor profile (one H-bond donor, three H-bond acceptors) that is not replicated by other amino-heterocycles like 2-aminopyridine or 3-aminoisoxazole. Substituting 1,2,5-oxadiazol-3-amine with a 1,2,4-oxadiazol-3-amine isomer would result in altered electronic distribution, metabolic stability, and synthetic accessibility, as the 1,2,5-oxadiazole ring is less prone to base-catalyzed ring-opening than its 1,2,4-analogue [2]. The quantitative evidence below delineates these critical differentiation points for scientific selection.

Quantitative Differentiation of 1,2,5-Oxadiazol-3-amine: Comparative Stability, Reactivity, and Scaffold Performance


Thermodynamic Stability Ranking: 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole and 1,2,4-Oxadiazole

Quantum mechanical calculations at the B3LYP/6-311+G** level indicate that 1,3,4-oxadiazole is the most stable oxadiazole isomer. 1,2,5-Oxadiazole exhibits lower relative stability compared to 1,3,4-oxadiazole, a difference attributed to variations in aromatic stabilization energy (ASE) and HOMO-LUMO gaps [1]. This stability ranking informs the choice of scaffold for reactions requiring controlled ring-opening or resistance to degradation under acidic/basic conditions.

Computational Chemistry Heterocyclic Chemistry Stability

Comparative Antiplasmodial Activity: 1,2,5-Oxadiazole Derivatives vs. Parent Scaffold and Substituent Effects

A study of 3,4-disubstituted 1,2,5-oxadiazoles revealed that antiplasmodial activity against Plasmodium falciparum NF54 is highly dependent on the substitution pattern. The parent 1,2,5-oxadiazol-3-amine scaffold itself is inactive, serving as a baseline for functionalization. The most potent derivative, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (compound 51), achieved a PfNF54 IC₅₀ of 0.034 µM and a selectivity index (SI) of 1526, compared to unsubstituted benzamide analogs with IC₅₀ values up to 53.70 µM [1]. This 1500-fold difference in potency within the same chemical series underscores the critical importance of precise 4-position aryl substitution, which is enabled by the reactivity of the 3-amino group.

Medicinal Chemistry Antimalarial SAR

Purity and Batch Consistency: 1,2,5-Oxadiazol-3-amine vs. Typical Research-Grade Heterocycles

Commercially sourced 1,2,5-oxadiazol-3-amine (CAS 73147-56-5) is supplied with a standard purity of 98%, verified by a combination of HPLC, NMR, and GC analytical methods . This level of characterization exceeds the typical 95-97% purity often found for less common heterocyclic building blocks, ensuring reproducibility in synthetic applications where trace impurities could interfere with sensitive catalytic cycles or biological assays.

Analytical Chemistry Quality Control Procurement

Optimal Procurement and Use Cases for 1,2,5-Oxadiazol-3-amine Based on Differentiating Evidence


Medicinal Chemistry: Synthesis of 3,4-Disubstituted Furazans for Antimalarial and Anticancer Lead Optimization

Given the established structure-activity relationships (SAR) where 4-aryl substitution dramatically improves antiplasmodial potency and selectivity (IC₅₀ down to 0.034 µM, SI up to 1526) [1], 1,2,5-oxadiazol-3-amine serves as an essential starting material for generating focused libraries of 3,4-disubstituted furazan derivatives. Its 3-amino group enables facile acylation or alkylation, while the unsubstituted 4-position allows for diverse palladium-catalyzed cross-coupling reactions to install aryl or heteroaryl groups. This precise synthetic utility makes it a high-value procurement item for medicinal chemistry groups targeting neglected tropical diseases or kinase inhibition.

Energetic Materials Research: Precursor for High-Nitrogen Furazan-Based Compounds

The 1,2,5-oxadiazole ring (furazan) is a privileged scaffold in the design of high-energy-density materials due to its high nitrogen content and positive heat of formation. 1,2,5-Oxadiazol-3-amine is a key precursor for synthesizing azo- and azoxy-bridged bis-furazans, which exhibit enhanced thermal stability and detonation performance compared to non-furazan analogues [2]. Its lower thermodynamic stability relative to 1,3,4-oxadiazole (as shown in computational studies [3]) is actually advantageous in this context, as it contributes to the desired energetic release profile while maintaining acceptable handling safety when incorporated into larger frameworks.

Chemical Biology: Development of Activity-Based Probes and Bifunctional Linkers

The defined physicochemical properties of 1,2,5-oxadiazol-3-amine—specifically its moderate aqueous solubility (21.1 mg/mL) and balanced Log P (-0.21 consensus) —render it suitable for constructing small-molecule probes where solubility and cell permeability must be carefully balanced. Its TPSA of 64.94 Ų places it within the favorable range for passive membrane diffusion, making it a rational choice for designing bifunctional linkers in PROTACs or fluorescent probes, where the furazan ring provides a rigid, non-hydrolyzable spacer distinct from more flexible aliphatic amines.

Synthetic Methodology Development: Study of Regioselective Ring Functionalization

The differential reactivity of the 3-amino and 4-position on the 1,2,5-oxadiazole ring offers a unique platform for developing orthogonal functionalization strategies. Unlike 1,2,4-oxadiazol-3-amines, which are prone to base-induced ring-opening, 1,2,5-oxadiazol-3-amine exhibits greater stability under basic conditions [4], allowing for sequential functionalization without scaffold degradation. This property is particularly valuable for academic labs developing new C–H activation or cross-coupling methodologies that require a robust, nitrogen-rich heterocyclic test substrate.

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